molecular formula C9H11N5O3S B2866905 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351613-83-6

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2866905
CAS No.: 1351613-83-6
M. Wt: 269.28
InChI Key: DOBOYEBJDPDKOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole and thiadiazole rings, for example, might participate in nucleophilic substitution or electrophilic addition reactions. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Nematocidal Activity

  • Design and Synthesis : A series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Certain compounds exhibited significant activity against Bursaphelenchus xylophilus, showing better performance than commercial nematicides like Tioxazafen (Liu, Wang, Zhou, & Gan, 2022).

Antidiabetic Screening

  • In vitro Evaluation : Compounds with the N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides structure were synthesized and characterized. These compounds were evaluated for in vitro antidiabetic activity, showing potential as therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Anti-Inflammatory and Analgesic Agents

  • Novel Compounds : A variety of novel compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. They were also evaluated as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Evaluation

  • Selective Antagonists : New analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide were synthesized as potent and selective 5-HT(1B/1D) antagonists. These compounds were evaluated for receptor binding and functional properties in vitro (Liao et al., 2000).

Antimycobacterial Activity

  • Substituted Isosteres : Substituted pyridines and pyrazines with 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones, and 1,3,4-oxathiazoline-2-ones were synthesized and tested against Mycobacterium tuberculosis. These compounds displayed activities ranging from moderate to high potency compared to pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target such as a protein or enzyme. Without more information, it’s difficult to speculate on the possible mechanisms of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3S/c1-5-7(18-14-11-5)8(15)10-9-13-12-6(17-9)3-4-16-2/h3-4H2,1-2H3,(H,10,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBOYEBJDPDKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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